
Oxymorphone hydrochloride
描述
Oxymorphone hydrochloride is a potent opioid analgesic used primarily for the treatment of severe pain. It is a semi-synthetic derivative of morphine and is known for its high efficacy in pain management. This compound is available in various formulations, including immediate-release and extended-release tablets, as well as injectable forms .
准备方法
Synthetic Routes and Reaction Conditions: Oxymorphone hydrochloride is typically synthesized from thebaine, a minor constituent of the opium poppy. The synthesis involves several steps, including the conversion of thebaine to 14-hydroxymorphinone, which is then reduced to oxymorphone . The reaction conditions often involve the use of palladium or platinum catalysts in an acidic aqueous solution or ethanol .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process begins with the extraction of thebaine from poppy straw, followed by its conversion to 14-hydroxymorphinone and subsequent reduction to oxymorphone. The final product is purified and converted to its hydrochloride salt form for medical use .
化学反应分析
Types of Reactions: Oxymorphone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxymorphone to its N-oxide derivative.
Reduction: Reduction of 14-hydroxymorphinone to oxymorphone.
Substitution: Formation of esters and ethers by substituting the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Palladium or platinum catalysts in acidic conditions.
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products:
Oxidation: Oxymorphone N-oxide.
Reduction: Oxymorphone.
Substitution: Various esters and ethers of oxymorphone
科学研究应用
Pain Management
- Acute Pain Relief : Oxymorphone IR is indicated for acute postoperative pain, typically administered at doses of 5–10 mg every 4 hours as needed . Its rapid onset and effective analgesia make it suitable for short-term management following surgical procedures.
- Chronic Pain Management : The ER formulation is designed for patients requiring continuous pain relief. It is particularly beneficial for chronic conditions such as:
Pharmacological Considerations
- Potency : Oxymorphone is approximately three times more potent than oral morphine, making it a powerful option for patients with significant pain who have not responded adequately to other analgesics .
- Lipophilicity : Its higher lipid solubility compared to morphine allows for better absorption and faster onset of action, enhancing its effectiveness in clinical settings .
Side Effects and Safety Profile
Common side effects include:
- Nausea
- Constipation
- Drowsiness
- Respiratory depression (especially at higher doses)
Patients require careful monitoring to manage these potential adverse effects effectively .
Clinical Trials and Studies
-
Study on Efficacy in Cancer Pain :
A study demonstrated that oxymorphone significantly improved pain control in patients with cancer who were previously inadequately managed with other opioids. Patients reported enhanced quality of life due to better pain management while experiencing manageable side effects . -
Comparison with Other Opioids :
Research comparing oxymorphone with morphine indicated that patients receiving oxymorphone required lower doses to achieve similar levels of analgesia, suggesting a favorable profile for certain patient populations .
Data Table: Clinical Applications of Oxymorphone Hydrochloride
Application Area | Formulation Type | Typical Dosage | Indications |
---|---|---|---|
Acute Pain Relief | Immediate Release | 5–10 mg every 4 hours as needed | Postoperative pain |
Chronic Pain Management | Extended Release | 5 mg every 12 hours | Chronic cancer pain, chronic nonmalignant pain |
Rescue Analgesia | Immediate Release | As needed based on patient response | Breakthrough pain in chronic opioid therapy |
作用机制
Oxymorphone hydrochloride exerts its effects by binding to and activating the μ-opioid receptor (MOR) in the central nervous system. This interaction leads to the inhibition of pain signal transmission and modulation of pain perception. The compound also has a minor affinity for δ-opioid and κ-opioid receptors, which may enhance its analgesic effects .
相似化合物的比较
Morphine: The parent compound from which oxymorphone is derived.
Hydromorphone: Another potent opioid analgesic with similar uses.
Oxycodone: A semi-synthetic opioid with a different pharmacokinetic profile
Uniqueness of Oxymorphone Hydrochloride: this compound is unique due to its high potency and rapid onset of action compared to other opioids. It is approximately ten times more potent than morphine and has a higher lipophilicity, allowing it to cross the blood-brain barrier more efficiently .
生物活性
Oxymorphone hydrochloride is a potent opioid analgesic primarily used for the management of moderate to severe pain. This compound is a semi-synthetic derivative of morphine and acts primarily as a selective agonist at the μ-opioid receptor. Its pharmacological profile includes significant analgesic properties, but it also poses risks for abuse and dependence. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, clinical efficacy, and safety profile.
Pharmacodynamics
Mechanism of Action
Oxymorphone exerts its analgesic effects by binding to μ-opioid receptors in the central nervous system (CNS), leading to inhibition of nociceptive signaling pathways. This binding results in reduced perception of pain and emotional response to pain stimuli.
Affinity and Binding Characteristics
Research indicates that oxymorphone has a high affinity for μ-opioid receptors, with a dissociation constant (Kd) of approximately 1.7 nM. This high affinity contributes to its potent analgesic effects .
Pharmacokinetics
Absorption and Bioavailability
The bioavailability of oral oxymorphone is approximately 10%, significantly lower than other opioids such as oxycodone (60-87%) . This low bioavailability is primarily due to extensive first-pass hepatic metabolism.
Metabolism
Oxymorphone is predominantly metabolized in the liver through glucuronidation, resulting in two major metabolites: oxymorphone-3-glucuronide and 6-hydroxy-oxymorphone (6-OH-oxymorphone). The pharmacologic activity of these metabolites remains under investigation; however, oxymorphone-3-glucuronide has been shown to have a much higher plasma concentration than the parent compound .
Elimination
The elimination half-life of oxymorphone varies based on administration route and patient factors but generally ranges from 7 to 9 hours. Renal impairment can significantly increase bioavailability, necessitating dose adjustments in affected patients .
Clinical Efficacy
Pain Management Studies
Clinical trials have demonstrated that extended-release formulations of oxymorphone are effective in managing chronic pain across various populations, including cancer patients and those with non-cancer pain conditions. In studies involving over 2,000 patients, oxymorphone showed sustained analgesic effects over long periods with manageable side effects .
Case Study Highlights
- A trial involving opioid-naïve patients with chronic low back pain showed significant reductions in average pain intensity from 6.2 to below 2.5 on a 10-point scale after titration to effective doses .
- Another study reported that 60% of patients receiving oxymorphone completed treatment without discontinuation due to adverse events (AEs), indicating its favorable safety profile compared to placebo .
Safety Profile
Adverse Effects
Common adverse effects associated with oxymorphone use include:
- Respiratory depression
- Sedation
- Nausea and vomiting
- Constipation
Serious risks include potential for abuse and dependence due to its opioid nature. The incidence of opioid withdrawal symptoms was noted but infrequent among patients transitioning from other opioids .
Toxicology Studies
Toxicology studies in animal models have indicated that while oxymorphone can lead to reduced body weight gain and other nonneoplastic findings, it is not considered carcinogenic . The survival rates in treated groups were generally higher than controls, suggesting potential protective effects at certain doses .
Summary Table: Key Pharmacological Properties
Property | Value/Description |
---|---|
Chemical Structure | 14-hydroxydihydromorphinone |
Receptor Affinity | High affinity for μ-opioid receptors (Kd = 1.7 nM) |
Oral Bioavailability | ~10% |
Major Metabolites | Oxymorphone-3-glucuronide, 6-OH-oxymorphone |
Half-Life | 7 - 9 hours |
Common Adverse Effects | Respiratory depression, sedation, constipation |
Clinical Efficacy | Effective for chronic pain management |
属性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGJBQBWUGVESK-KCTCKCTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76-41-5 (Parent) | |
Record name | Oxymorphone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10189214 | |
Record name | Oxymorphone hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-07-3 | |
Record name | Oxymorphone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=357-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxymorphone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxymorphone hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYMORPHONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2EI94NBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。